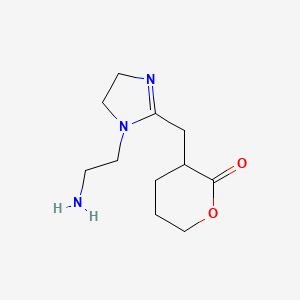
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one is a complex organic compound that features a tetrahydropyran ring fused with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminoethylimidazole with a suitable aldehyde, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the imidazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives .
Applications De Recherche Scientifique
3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its structural features may allow it to interact with biological macromolecules, making it useful in the design of new therapeutic agents.
Mécanisme D'action
The mechanism by which 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
4-Aminotetrahydropyran: This compound shares the tetrahydropyran ring but lacks the imidazole moiety, resulting in different chemical and biological properties.
2H-Pyran Derivatives: These compounds feature the pyran ring but may have different substituents, affecting their reactivity and applications.
Uniqueness
The uniqueness of 3-((1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl)methyl)tetrahydro-2H-pyran-2-one lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Numéro CAS |
99573-84-9 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
3-[[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]methyl]oxan-2-one |
InChI |
InChI=1S/C11H19N3O2/c12-3-5-14-6-4-13-10(14)8-9-2-1-7-16-11(9)15/h9H,1-8,12H2 |
Clé InChI |
LKRSUEODZDWQAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)OC1)CC2=NCCN2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
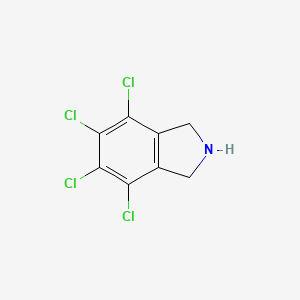
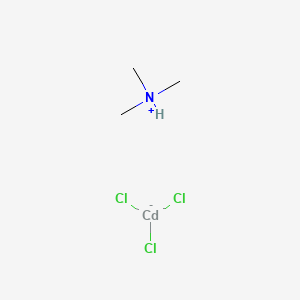

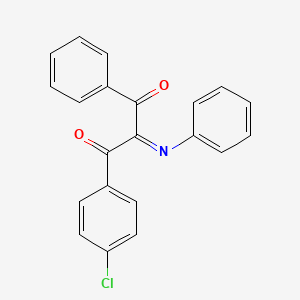

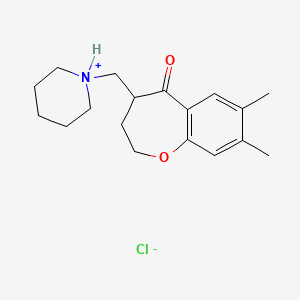

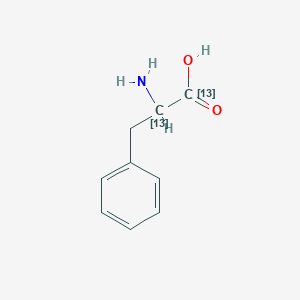
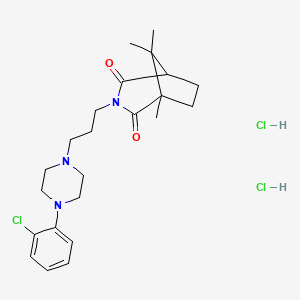
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
